4-アミノテトラヒドロピラン

概要

説明

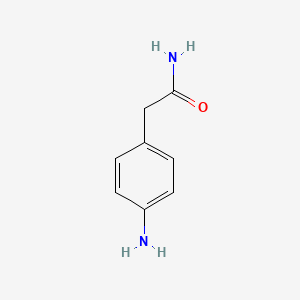

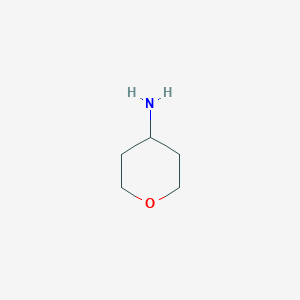

4-Aminotetrahydropyran, also known as tetrahydro-2H-pyran-4-amine, is a chemical compound with the molecular formula C5H11NO. It contains a tetrahydropyran ring, which is a six-membered ring with five carbon atoms and one oxygen atom. This compound is notable for its applications in various fields, including medicinal chemistry and organic synthesis .

科学的研究の応用

4-Aminotetrahydropyran has a wide range of applications in scientific research:

Biology: Serves as a building block in the synthesis of biologically active molecules.

Industry: Utilized in the production of pharmaceuticals and fine chemicals.

作用機序

Target of Action

It is known that this compound contains the tetrahydropyran ring, which is the most frequently reported three-dimensional ring system in marketed drugs .

Mode of Action

It is used as a reactant/reagent in the synthesis of aminothiazole compounds for use in cancer treatment . This suggests that it may interact with its targets to initiate or inhibit certain biochemical reactions, leading to therapeutic effects.

Biochemical Pathways

Given its use in the synthesis of aminothiazole compounds, it may be involved in pathways related to cell proliferation and apoptosis, which are critical in cancer treatment .

Pharmacokinetics

Its physical properties such as a density of 0977 g/cm3 at 25 °C and a boiling point of 60 °C suggest that it may have good bioavailability.

Result of Action

Its use in the synthesis of aminothiazole compounds for cancer treatment suggests that it may contribute to the inhibition of cancer cell proliferation and the induction of apoptosis .

生化学分析

Biochemical Properties

4-Aminotetrahydropyran plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to be involved in the synthesis of aminothiazole compounds, which are used in cancer treatment . The interactions of 4-Aminotetrahydropyran with enzymes and proteins are crucial for its function. For instance, it can be used in the synthesis of aminothiazole compounds through reactions involving palladium and ammonium formate . These interactions are essential for the formation of the desired products, highlighting the importance of 4-Aminotetrahydropyran in biochemical processes.

Cellular Effects

The effects of 4-Aminotetrahydropyran on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, 4-Aminotetrahydropyran has been shown to be effective in the synthesis of aminothiazole compounds, which can inhibit the growth of cancer cells . This compound can modulate cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for its role in cancer treatment, as they can lead to the inhibition of cancer cell proliferation and survival.

Molecular Mechanism

The mechanism of action of 4-Aminotetrahydropyran involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, 4-Aminotetrahydropyran can bind to specific enzymes involved in the synthesis of aminothiazole compounds, leading to their activation or inhibition . These interactions are essential for the compound’s function in biochemical reactions and its therapeutic effects in cancer treatment.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Aminotetrahydropyran can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 4-Aminotetrahydropyran is stable under certain conditions, but it can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in in vitro and in vivo studies, highlighting the importance of understanding the temporal effects of this compound in laboratory settings.

Dosage Effects in Animal Models

The effects of 4-Aminotetrahydropyran vary with different dosages in animal models. Studies have shown that there are threshold effects observed with varying dosages, and high doses can lead to toxic or adverse effects . It is crucial to determine the optimal dosage for therapeutic effects while minimizing toxicity. In animal models, the dosage of 4-Aminotetrahydropyran must be carefully controlled to achieve the desired therapeutic outcomes without causing harm.

Metabolic Pathways

4-Aminotetrahydropyran is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels, influencing the overall metabolic processes in cells . The interactions of 4-Aminotetrahydropyran with enzymes such as palladium and ammonium formate are crucial for its role in biochemical reactions. These interactions highlight the importance of understanding the metabolic pathways involving this compound.

Transport and Distribution

The transport and distribution of 4-Aminotetrahydropyran within cells and tissues are essential for its function. It interacts with transporters and binding proteins that facilitate its movement and localization within cells . The distribution of 4-Aminotetrahydropyran can affect its accumulation and effectiveness in different tissues. Understanding the transport mechanisms is crucial for optimizing its therapeutic use.

Subcellular Localization

The subcellular localization of 4-Aminotetrahydropyran is important for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Aminotetrahydropyran within cells can influence its interactions with biomolecules and its overall effectiveness. Understanding the subcellular localization is crucial for optimizing its use in therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions: 4-Aminotetrahydropyran can be synthesized through several methods. One common approach involves the reduction of tetrahydro-4H-pyran-4-one oxime using reducing agents such as lithium aluminium hydride or Raney nickel. Another method involves the decarboxylation of 4-carboxamide tetrahydropyran, which is synthesized from 4-cyanotetrahydropyran and sodium hydroxide solution .

Industrial Production Methods: In industrial settings, a one-kettle synthesis process is often employed. This method involves synthesizing 4-carboxamide tetrahydropyran from 4-cyanotetrahydropyran and sodium hydroxide solution, followed by the addition of sodium hypochlorite solution and heating to induce decarboxylation, resulting in the formation of 4-aminotetrahydropyran .

化学反応の分析

Types of Reactions: 4-Aminotetrahydropyran undergoes various chemical reactions, including:

Reductive Amination: This reaction involves the conversion of carbonyl compounds to amines using reducing agents.

Hydrogenation: The addition of hydrogen to unsaturated bonds in the presence of a catalyst.

Ring-Opening Reactions: The cleavage of the tetrahydropyran ring under specific conditions.

Common Reagents and Conditions:

Reductive Amination: Common reagents include sodium cyanoborohydride and hydrogen gas with a palladium catalyst.

Hydrogenation: Typically performed using hydrogen gas and a metal catalyst such as palladium on carbon.

Ring-Opening Reactions: Often facilitated by acids or bases under controlled conditions.

Major Products:

Reductive Amination: Produces primary, secondary, or tertiary amines.

Hydrogenation: Results in the formation of saturated compounds.

Ring-Opening Reactions: Leads to the formation of linear or branched compounds depending on the reaction conditions.

類似化合物との比較

4-Aminotetrahydropyran can be compared with other similar compounds, such as:

4-Aminotetrahydrofuran: Contains a tetrahydrofuran ring instead of a tetrahydropyran ring.

4-Aminopiperidine: Features a piperidine ring, which is a six-membered ring with one nitrogen atom.

4-Aminomorpholine: Contains a morpholine ring, which is a six-membered ring with one oxygen and one nitrogen atom

Uniqueness: 4-Aminotetrahydropyran is unique due to its tetrahydropyran ring structure, which is frequently reported in marketed drugs. This ring system provides a three-dimensional scaffold that is valuable in drug discovery and development .

特性

IUPAC Name |

oxan-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c6-5-1-3-7-4-2-5/h5H,1-4,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVQYHFYQWKUKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10329299 | |

| Record name | 4-Aminotetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38041-19-9 | |

| Record name | 4-Aminotetrahydropyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10329299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminotetrahydropyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxan-4-amine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZFV2YF8HW9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common synthetic routes to obtain 4-Aminotetrahydropyrans?

A1: Several synthetic strategies exist for 4-Aminotetrahydropyrans. One approach involves a Lewis-acid-catalyzed 5-endo-dig reductive hydroalkoxylation cascade on propargylic N-hydroxylamine. This method offers a stereoselective route to diverse isoxazolidine derivatives, which can be further converted to 4-Aminotetrahydropyrans. [] Another method utilizes a three-step protocol starting from isoxazoline 2-oxides. The key step involves the oxidative cleavage of an endocyclic N–O bond in intermediate cyclic nitroso acetals with m-chloroperoxybenzoic acid (mCPBA), leading to the formation of β-nitro-δ-lactones. These lactones are then reduced to yield the desired 4-Aminotetrahydropyran scaffold. [, ] A one-pot, three-component synthesis involving an aldehyde, an allylsilane, and boron trifluoride etherate in acetonitrile also yields 4-Aminotetrahydropyrans with high stereoselectivity. []

Q2: Can 4-Aminotetrahydropyran be part of materials with interesting properties?

A2: Yes, incorporating 4-Aminotetrahydropyran into organic-inorganic hybrid perovskites leads to intriguing properties. For instance, (4-Aminotetrahydropyran)2PbBr4 exhibits ferroelectric behavior with a high Curie temperature of 503 K and a remarkably large piezoelectric voltage coefficient (g33) of 660.3 × 10-3 Vm N-1. This surpasses the performance of conventional piezoelectric materials like lead zirconate titanate (PZT) and polyvinylidene fluoride (PVDF). [] These properties make (4-Aminotetrahydropyran)2PbBr4 a promising candidate for next-generation piezoelectric sensors in various applications.

Q3: How does the structure of the organic cation in 2D lead bromide perovskites influence their optical properties?

A3: The stereochemical expression of the 6s2 lone pair on lead significantly impacts the crystal structures and optical properties of 2D lead bromide perovskites. Studies comparing (4-Aminotetrahydropyran)2PbBr4 with (benzylammonium)2PbBr4 and (4-chlorophenylammonium)2PbBr4 revealed a correlation between lone pair expression, Pb2+ coordination geometry, and optical behavior. As the Pb-Br bond length increases, stronger lone pair expression leads to distorted Pb2+ octahedra and even seven-coordinate capped octahedra. This structural change corresponds to a shift from narrowband to broadband emission in photoluminescence spectra, attributed to enhanced exciton self-trapping facilitated by softer lattice vibrations. []

Q4: Does the halogen in 2D (4-Aminotetrahydropyran)2PbX4 perovskites impact their piezoelectric performance?

A4: First-principles calculations on 2D (4-Aminotetrahydropyran)2PbX4 (X = Cl, Br, I) revealed that the halogen significantly influences the piezoelectric properties. Notably, (4-Aminotetrahydropyran)2PbI4 exhibits a remarkable out-of-plane piezoelectric coefficient (d31) of 41.90 pm/V, which is significantly larger than most 2D piezoelectric materials and even surpasses the d33 of bulk aluminum nitride (AlN) by approximately eight times. [] This highlights the potential of tailoring the halogen composition in these perovskites to achieve enhanced piezoelectric performance for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[b]thiophene-2-carboxamide](/img/structure/B1267583.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)